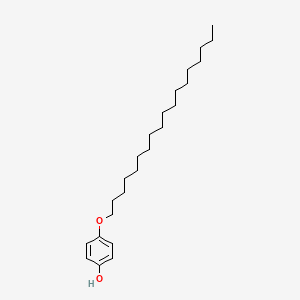
4-(Octadecyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octadecyloxy)phenol is an organic compound with the molecular formula C24H42O2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an octadecyloxy group (a long alkyl chain with 18 carbon atoms) attached to the phenol ring, which imparts unique properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecyloxy)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction occurs when a nucleophile replaces a leaving group on an aromatic ring. In this case, the phenol group undergoes substitution with an octadecyloxy group. The reaction conditions often require a strong base and a suitable solvent to facilitate the substitution .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves the use of advanced catalytic processes and high-pressure reactors. These methods ensure high yield and purity of the final product. The specific details of the industrial production process for this compound are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
4-(Octadecyloxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while electrophilic substitution can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-(Octadecyloxy)phenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Octadecyloxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol (C12H18O2): A phenolic compound with a shorter alkyl chain, used as an antiseptic and in mouthwashes.
4-(Decyloxy)phenol (C16H26O2): Similar structure with a shorter alkyl chain, used in various industrial applications.
Uniqueness
4-(Octadecyloxy)phenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability .
Propiedades
Número CAS |
67399-92-2 |
|---|---|
Fórmula molecular |
C24H42O2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
4-octadecoxyphenol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3 |
Clave InChI |
ZKWFHUYRPNGFQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)
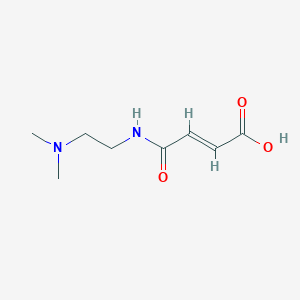
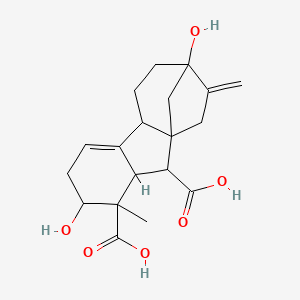
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/no-structure.png)



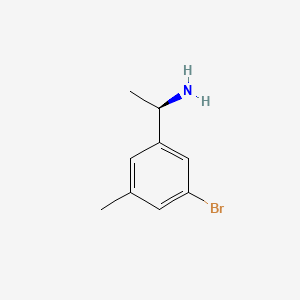
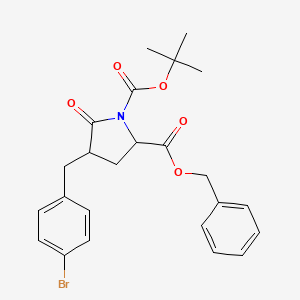
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
